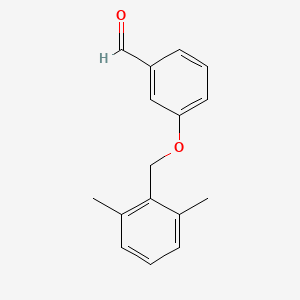

3-(2,6-Dimethylbenzyloxy)benzaldehyde

描述

属性

分子式 |

C16H16O2 |

|---|---|

分子量 |

240.30 g/mol |

IUPAC 名称 |

3-[(2,6-dimethylphenyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C16H16O2/c1-12-5-3-6-13(2)16(12)11-18-15-8-4-7-14(9-15)10-17/h3-10H,11H2,1-2H3 |

InChI 键 |

WUKBNXFTUICPSC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C)COC2=CC=CC(=C2)C=O |

产品来源 |

United States |

相似化合物的比较

4-[(2,6-Dichlorophenyl)methoxy]-3-ethoxybenzaldehyde

- Molecular Formula : C₁₆H₁₄Cl₂O₃

- Molecular Weight : 337.19 g/mol

- Key Features : The benzyloxy group is substituted with chlorine atoms at the 2,6-positions instead of methyl groups. The ethoxy group at the 3-position enhances steric bulk compared to the unsubstituted benzaldehyde.

- Safety Data : Classified under GHS guidelines, requiring precautions for inhalation and handling .

- Comparison: The dichloro substitution increases molecular weight by ~80 g/mol compared to the dimethyl analog (estimated) and likely elevates toxicity. The ethoxy group may reduce solubility in nonpolar solvents relative to methoxy or methyl groups .

3,6-Dimethoxy-2-phenylmethoxybenzaldehyde

- Molecular Formula : C₁₆H₁₆O₄

- Molecular Weight : 272.10 g/mol

- Key Features : Contains methoxy groups at positions 3 and 6, with a phenylmethoxy group at position 2. The absence of methyl groups on the benzyl ring reduces steric hindrance.

- Physicochemical Properties :

- However, the phenylmethoxy group may increase metabolic stability .

2,6-Dimethylbenzaldehyde

- Molecular Formula : C₉H₁₀O

- Molecular Weight : 134.18 g/mol

- Key Features : A simpler analog lacking the benzyloxy substituent, with methyl groups at positions 2 and 4.

- Applications : Used as a precursor in fragrance and pharmaceutical synthesis.

- Comparison : The absence of the benzyloxy group drastically reduces molecular weight and complexity, making it more volatile and less suited for targeted drug design .

Fluorinated Benzaldehyde Derivatives

3-Chloro-5-fluoro-4-methoxybenzaldehyde (C₈H₆ClFO₂, MW: 188.58 g/mol)

2,6-Difluoro-4-hydroxybenzaldehyde (C₇H₄F₂O₂, MW: 170.10 g/mol)

- Key Features : Fluorine and chlorine substituents introduce electronegative effects, altering reactivity and bioavailability.

- Comparison : Fluorination typically enhances metabolic stability and membrane permeability compared to methyl or methoxy groups. However, the hydroxy group in the second compound increases hydrogen-bonding capacity, improving solubility .

Structural and Functional Implications

Substituent Effects on Properties

- Lipophilicity : Methyl and benzyloxy groups (e.g., in 3-(2,6-dimethylbenzyloxy)benzaldehyde) increase logP, favoring membrane penetration but reducing aqueous solubility.

- Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) in the dichloro analog may reduce aldehyde reactivity, whereas methoxy groups (electron-donating) enhance electrophilicity .

准备方法

Base-Mediated Alkylation of 3-Hydroxybenzaldehyde

The direct alkylation of 3-hydroxybenzaldehyde with 2,6-dimethylbenzyl bromide represents a straightforward route. This method employs polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenolic oxygen, facilitating nucleophilic attack on the benzyl halide.

Reaction Conditions :

-

Solvent : DMF or acetonitrile

-

Base : Cs₂CO₃ (2.0 equiv)

-

Temperature : 80–100°C

-

Time : 12–24 hours

Optimization Insights :

-

Solvent polarity : Higher polarity solvents (e.g., DMF) enhance ionic dissociation, improving reaction rates.

-

Base strength : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility and basicity, achieving 85–90% conversion.

-

Side reactions : Over-alkylation is mitigated by maintaining a 1:1 molar ratio of 3-hydroxybenzaldehyde to 2,6-dimethylbenzyl bromide.

Yield and Purity :

Crude yields of 78–82% are typical, with purity >95% after silica gel chromatography.

Mitsunobu Coupling for Ether Bond Formation

Coupling 3-Hydroxybenzaldehyde with 2,6-Dimethylbenzyl Alcohol

The Mitsunobu reaction offers a stereospecific alternative, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple 3-hydroxybenzaldehyde with 2,6-dimethylbenzyl alcohol.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF)

-

Catalysts : PPh₃ (1.2 equiv), DEAD (1.1 equiv)

-

Temperature : 0°C to room temperature

-

Time : 6–12 hours

Mechanistic Considerations :

The reaction proceeds via a redox process, where DEAD oxidizes PPh₃ to triphenylphosphine oxide, generating a protonated intermediate that facilitates alkoxy group transfer.

Yield and Scalability :

-

Lab-scale : 88–92% yield

-

Pilot-scale : Reduced to 75–80% due to phosphine oxide byproduct accumulation.

Advantages :

-

Avoids base-sensitive intermediates.

-

Compatible with thermally labile substrates.

Sequential Protection-Formylation-Deprotection Strategy

Aldehyde Protection as Acetals

To prevent aldehyde oxidation during etherification, 3-hydroxybenzaldehyde is first protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (p-TsOH).

Protection Steps :

-

Acetal formation : 3-Hydroxybenzaldehyde, ethylene glycol, p-TsOH (cat.), toluene, reflux (12 hours).

-

Alkylation : Protected acetal reacted with 2,6-dimethylbenzyl bromide under Cs₂CO₃/DFM (80°C, 24 hours).

-

Deprotection : Hydrolysis with 1M HCl (rt, 2 hours) regenerates the aldehyde.

Yield Profile :

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | Cs₂CO₃ | 78–82 | 95 | Scalability |

| Mitsunobu Coupling | PPh₃/DEAD | 88–92 | 97 | Stereospecificity |

| Protection-Deprotection | p-TsOH, HCl | 70–75 | 98 | Avoids aldehyde side reactions |

| Oxidation | PCC | 80–85 | 96 | Late-stage functionalization |

Industrial-Scale Production Considerations

常见问题

Q. How can researchers optimize crystallization conditions for X-ray-quality crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。